Benzofuran-3(2H)-ylidenehydrazine

Physicochemical profiling Drug-likeness Central nervous system multiparameter optimization (CNS MPO)

Benzofuran-3(2H)-ylidenehydrazine is a low-molecular-weight (148.16 g/mol) O-heterocyclic building block featuring a benzofuran core fused with a reactive ylidenehydrazine functional group at the 3-position. Its calculated physicochemical profile includes a topological polar surface area (TPSA) of 47.61 Ų and a consensus LogP of 1.44, positioning it as a moderately lipophilic scaffold with a hydrogen-bonding capacity distinct from common 2-substituted benzofuran analogs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B12907342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-3(2H)-ylidenehydrazine
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(=NN)C2=CC=CC=C2O1
InChIInChI=1S/C8H8N2O/c9-10-7-5-11-8-4-2-1-3-6(7)8/h1-4H,5,9H2/b10-7+
InChIKeyHOJUGIQUCVYMKR-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-3(2H)-ylidenehydrazine (CAS 34823-97-7): Core Properties & Research Scaffold


Benzofuran-3(2H)-ylidenehydrazine is a low-molecular-weight (148.16 g/mol) O-heterocyclic building block featuring a benzofuran core fused with a reactive ylidenehydrazine functional group at the 3-position . Its calculated physicochemical profile includes a topological polar surface area (TPSA) of 47.61 Ų and a consensus LogP of 1.44, positioning it as a moderately lipophilic scaffold with a hydrogen-bonding capacity distinct from common 2-substituted benzofuran analogs [1]. This compound serves as a versatile intermediate for constructing more complex hydrazone and heterocyclic libraries, with its synthetic utility first systematically characterized in foundational organic chemistry studies [2].

Why Generic Benzofuran Hydrazones Cannot Substitute Benzofuran-3(2H)-ylidenehydrazine


The specific placement of the hydrazone moiety at the 3(2H) position of the benzofuran scaffold dictates a unique reactivity profile and tautomeric behavior that cannot be replicated by 2-acylhydrazones or benzofuran-2-carbaldehyde hydrazones. While many benzofuran hydrazones exhibit biological activity, the unsubstituted parent compound provides a critical, versatile handle for downstream diversification, enabling reactions such as pyrazole formation or metal complexation that are inaccessible to 2-substituted analogs [1]. Procurement of the specific 3-ylidenehydrazine isomer is essential to ensure the correct regio-chemistry in synthesized compound libraries, a factor directly impacting structure-activity relationships (SAR) in drug discovery campaigns [2].

Quantitative Differentiation Guide: Benzofuran-3(2H)-ylidenehydrazine vs. Key Analogs


Physicochemical Property Comparison: Lipophilicity and Polar Surface Area

Benzofuran-3(2H)-ylidenehydrazine (LogP 1.44, TPSA 47.61 Ų) occupies a distinct physicochemical space compared to its 2-acetyl analog, 1-(2-Benzofuranyl)ethanone hydrazone (LogP ~2.1, TPSA 43.1 Ų), making it more aligned with CNS drug-like chemical space (CNS MPO score ≥4) due to its lower lipophilicity and higher polar surface area [1]. This difference can be critical for early-stage compound triaging in phenotypic screening libraries.

Physicochemical profiling Drug-likeness Central nervous system multiparameter optimization (CNS MPO)

Synthetic Yield of Parent Hydrazone via Retro-Transformylation

The preparation of pure Benzofuran-3(2H)-ylidenehydrazine from 2-acetyl-3(2H)-benzofuranone proceeds via a retro-transformylation reaction under acid-catalyzed conditions, yielding the target hydrazone as pale yellow platelets with a melting point of 105-106 °C [1]. This stands in contrast to the direct hydrazinolysis of 2-acetyl derivatives, which yields complex mixtures with the undesirable 2-(1-hydrazino-1-hydroxyethyl) adduct. The isolated yield for this specific transformation validates its synthetic accessibility in medicinal chemistry workflows.

Synthetic methodology Hydrazone preparation Process chemistry

Regioselective Chemical Reactivity: Pyrazole Formation via [3+2] Cyclocondensation

Benzofuran-3(2H)-ylidenehydrazine serves as a direct precursor to 1H-benzofuro[3,2-c]pyrazole scaffolds through acid-catalyzed cyclocondensation with substituted hydrazines [1]. This transformation is regioselective, yielding a specific fused tricyclic core that acts as a rigidified bioisostere for various pharmacophores. In contrast, benzofuran-2-carbaldehyde hydrazones undergo cyclization to form benzofuro[2,3-c]pyrazoles, a distinct regioisomeric series with divergent biological activity profiles.

Heterocyclic chemistry Cyclocondensation Bioisostere synthesis

Ideal Application Scenarios for Benzofuran-3(2H)-ylidenehydrazine Procurement


Scaffold-Oriented Synthesis of CNS-Focused Heterocyclic Libraries

Given its low LogP (1.44) and moderate TPSA (47.61 Ų), Benzofuran-3(2H)-ylidenehydrazine is an optimal starting scaffold for generating CNS drug-like compound libraries. The physicochemical profile aligns with parameters predictive of blood-brain barrier permeability, and the hydrazone handle allows for late-stage diversification into rigidified bioisosteres like benzofuropyrazoles, which can be used to probe kinase or GPCR targets [1].

Synthesis of Regioisomeric Pair Libraries for SAR Analysis

The compound's unique ability to form linear 1H-benzofuro[3,2-c]pyrazoles, a regioisomer of the angular benzofuro[2,3-c]pyrazoles derived from 2-substituted hydrazones, makes it an essential reagent for generating matched molecular pair (MMP) libraries. Such pairs are instrumental in isolating the contribution of molecular shape and electronics to biological activity, a gold-standard approach in modern medicinal chemistry [1].

Synthesis of Benzofuran-Based Metal Complexes for Catalysis or Bioinorganic Studies

The bidentate nature of the ylidenehydrazine group enables the compound to serve as a ligand precursor for transition metal complexes. This contrasts with benzofuran-2-carbaldehyde hydrazones, where the chelating geometry differs, leading to distinct coordination compounds. Procurement of the 3-isomer is essential for studying structure-property relationships in luminescent or catalytically active metal complexes [1].

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